molecular formula C8H9NOS B8472765 5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one

5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one

Cat. No. B8472765
M. Wt: 167.23 g/mol
InChI Key: MAYPXRCYFMXFGC-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one (2.6 g) prepared in the step 4 was dissolved in 4N hydrochloric acid/dioxane solution, 13.5 mL of water was added thereto and the mixture was heated at 60° C. for 6 hours with stirring. The solvent was evaporated from the reaction solution in vacuo, water was added to the residue and the mixture was subjected to extraction with diethyl ether. The resulting aqueous solution was slowly neutralized with an aqueous solution of sodium hydrogen carbonate with stirring and subjected to extraction with diethyl ether. The organic layer was separated, washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 2.1 g of the objective compound as a brown solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]2[CH:11]=[CH:12][S:13][C:5]=2[CH2:4]1)=O.O>Cl.O1CCOCC1>[S:13]1[C:5]2[CH2:4][NH:3][CH2:9][CH2:8][C:7](=[O:10])[C:6]=2[CH:11]=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)N1CC2=C(C(CC1)=O)C=CS2
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction solution in vacuo, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with diethyl ether
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1CNCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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